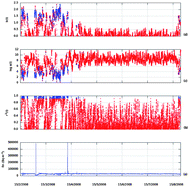Environmental monitoring of radon in soil during a very seismically active period occurred in South West Greece
Journal of Environmental Monitoring Pub Date: 2011-12-23 DOI: 10.1039/C1EM10387C
Abstract
This paper focuses on the environmental monitoring of radon in soil as a potential trace gas in the search of earthquake precursors. The paper reports the following: (a) Pre-monitoring experiments. (b) Set-up of methods and devices. (c) Active and passive monitoring results concentrating on two extremely-strong radon anomalies (∼ 500 kBq m−3). (e) Discussion regarding the employed ±2σ technique for identifying radon disturbances. (f) Application of wavelet-power-

Recommended Literature
- [1] [Ba13Sb36Cl34O54]8−: high-nuclearity cluster for the assembly of nanocluster-based compounds†
- [2] A simple peptidomimetic that self-associates on the solid state to form a nanoporous architecture containing chiral π-channels†‡
- [3] Summarising the precision statistics from collaborative trials
- [4] A 3D printed device for quantitative enzymatic detection using cell phones†
- [5] Delayed light emission from flavins in solid matrices
- [6] n-La2Ti2O7/p-LaCrO3: a novel heterojunction based composite photocatalyst with enhanced photoactivity towards hydrogen production†
- [7] Machine learning-driven prediction of band-alignment types in 2D hybrid perovskites†
- [8] Synthesis and characterization of monodisperse silica–polyaniline core–shell nanoparticles
- [9] Morphology-controlled synthesis of α-MoO3 nanomaterials for ethanol oxidation
- [10] A phosphorus-based compartmental ligand, (S)P[N(Me)NCH–C6H3-2-O-3-OMe]3 (LH3), enables the assembly of luminescent heterobimetallic linear {L2Zn2Ln}+ [Ln = Gd, Tb, Nd and Eu] complexes†










